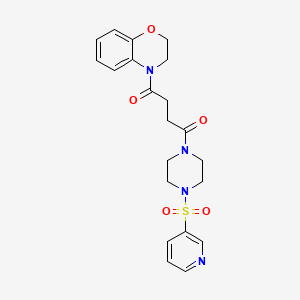![molecular formula C22H31N3O3 B7552421 N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7552421.png)
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has been shown to exhibit anti-tumor activity in pre-clinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide binds to the DNA-binding cleft of Pol I and stabilizes the interaction between Pol I and DNA, leading to the formation of a stable, inactive complex. This prevents the initiation of transcription and ultimately leads to the downregulation of rRNA synthesis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide has been shown to have other effects on cellular processes. It has been reported to induce autophagy, a process by which cells degrade and recycle their own components, and to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is its selectivity for Pol I transcription, which reduces the potential for off-target effects. However, its mechanism of action is complex and may involve multiple pathways, which can make it difficult to interpret experimental results. Additionally, N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is a relatively new compound and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
Future research on N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide will likely focus on its potential as a therapeutic agent for various types of cancer, as well as its effects on other cellular processes. Some possible directions for future research include:
- Investigating the use of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide in combination with other anti-cancer agents to enhance its efficacy and reduce potential resistance.
- Studying the effects of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide on normal cells and tissues to better understand its potential side effects.
- Investigating the use of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide in combination with immunotherapy to enhance the immune response against cancer cells.
- Developing new formulations or delivery methods for N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide to improve its pharmacokinetics and reduce potential toxicity.
Métodos De Síntesis
The synthesis of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoyl chloride with 1,4-dioxane to form 2-methylbenzoyl-1,4-dioxane, which is then reacted with piperidine to form 2-methylbenzoyl-4-piperidinone. This compound is further reacted with cyclohexanecarbonyl chloride to form N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit Pol I transcription, which is overactive in many types of cancer cells. This leads to the downregulation of ribosomal RNA (rRNA) synthesis, which in turn induces nucleolar stress and activates the p53 pathway, resulting in cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-16-7-5-6-10-19(16)22(28)23-15-20(26)25-13-11-18(12-14-25)24-21(27)17-8-3-2-4-9-17/h5-7,10,17-18H,2-4,8-9,11-15H2,1H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJSJCCNKXHMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N2CCC(CC2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloropyridin-2-yl)-1-[4-cyano-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7552349.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7552359.png)
![N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7552371.png)
![(7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552373.png)
![4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B7552376.png)
![[2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]furan-3-yl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7552391.png)
![2-[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]-5,6-diethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7552398.png)
![2-(1-adamantyl)-N-[2-oxo-2-[[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino]ethyl]acetamide](/img/structure/B7552403.png)
![4-[[ethyl(propan-2-yl)amino]methyl]-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7552413.png)

![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7552441.png)
![3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B7552445.png)
![9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine](/img/structure/B7552458.png)
![2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7552459.png)